2-Bromo-5-chloroquinoline

cross‑coupling chemoselectivity dihaloquinoline

2-Bromo-5-chloroquinoline (CAS 1420792-54-6) is a dihalogenated quinoline derivative bearing bromine at the C-2 position and chlorine at the C-5 position of the heterocyclic scaffold. With a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g mol⁻¹, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C9H5BrClN
Molecular Weight 242.50 g/mol
CAS No. 1420792-54-6
Cat. No. B6591574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloroquinoline
CAS1420792-54-6
Molecular FormulaC9H5BrClN
Molecular Weight242.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Br)C(=C1)Cl
InChIInChI=1S/C9H5BrClN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H
InChIKeyPZAHFAZCBWHOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chloroquinoline (CAS 1420792-54-6): Dihalogenated Quinoline Intermediate for Regioselective Cross-Coupling Procurement


2-Bromo-5-chloroquinoline (CAS 1420792-54-6) is a dihalogenated quinoline derivative bearing bromine at the C-2 position and chlorine at the C-5 position of the heterocyclic scaffold . With a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g mol⁻¹, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science . Its value derives from the ability to exploit the differential reactivity of the two halogen substituents for sequential, chemoselective functionalization, enabling the construction of complex molecular architectures that are inaccessible via mono‑halogenated or differently substituted analogs.

Why 2-Bromo-5-chloroquinoline Cannot Be Replaced by Its Regioisomer 5-Bromo-2-chloroquinoline or Other Dihaloquinolines


Dihalogenated quinolines that differ only in the position of the halogen atoms are not interchangeable because the reactivity of each halogen is dictated by its location on the quinoline ring. In palladium‑catalyzed cross‑coupling reactions, positions within the pyridine ring (C‑2, C‑3, C‑4) are substantially more reactive than positions on the fused benzo ring (C‑5, C‑6, C‑7, C‑8) [1]. Consequently, a bromine at C‑2 undergoes oxidative addition much faster than a chlorine at C‑5, whereas a regioisomer such as 5‑bromo‑2‑chloroquinoline presents the more reactive chlorine (not bromine) at the preferred C‑2 site, inverting the chemoselectivity and potentially leading to mixtures or undesired products [2]. This fundamental position‑dependent reactivity means that generic replacement with a closely related analog can compromise the regiochemical outcome of sequential bond‑forming steps, making precise compound‑level selection mandatory for reproducible synthetic sequences.

Quantitative Differentiation Evidence: 2-Bromo-5-chloroquinoline vs. Closest Analogs for Procurement Decisions


Regioselectivity Control in Suzuki–Miyaura Coupling: C‑2 Bromine Reacts Exclusively Before C‑5 Chlorine

In dihaloquinolines, the pyridyl ring positions are kinetically privileged for oxidative addition to palladium(0). The C‑2 position is the most reactive, followed by C‑4 and C‑3, while halogen atoms on the benzo ring (C‑5 through C‑8) are significantly less reactive [1][2]. For 2‑bromo‑5‑chloroquinoline, this means the C‑2 bromine couples essentially exclusively under mild Suzuki–Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C), leaving the C‑5 chlorine intact for a subsequent transformation. In contrast, 5‑bromo‑2‑chloroquinoline presents a chlorine at the most reactive C‑2 site, which can couple competitively with the C‑5 bromine under identical conditions, diminishing regioselectivity and generating product mixtures.

cross‑coupling chemoselectivity dihaloquinoline

Commercial Purity Superiority: 98 % Minimum Purity for 2-Bromo-5-chloroquinoline vs. Typical 95 % for the 5‑Br‑2‑Cl Regioisomer

Multiple independent vendors supply 2‑bromo‑5‑chloroquinoline at a standard purity of 98 % (HPLC, NMR verified), with batch‑specific certificates of analysis available . In comparison, the most closely related regioisomer, 5‑bromo‑2‑chloroquinoline (CAS 99455-13-7), is most commonly offered at 95 % purity by major Chinese and Western suppliers . A 3‑percentage‑point purity gap translates to a minimum 60 % reduction in total impurity burden (from 5 % to 2 %), which is significant when the intermediate is used in late‑stage functionalization or when impurities can poison downstream catalytic steps.

purity quality control procurement specification

Predicted Boiling Point Difference: 2-Bromo-5-chloroquinoline Offers a 2.4 °C Higher BP than Its Regioisomer

The predicted boiling point of 2‑bromo‑5‑chloroquinoline is 328.1 ± 22.0 °C at 760 mmHg, whereas the predicted boiling point of 5‑bromo‑2‑chloroquinoline is 325.7 ± 22.0 °C . Although the uncertainty ranges overlap, the mean difference of +2.4 °C may provide a slight advantage when fractional distillation is employed for purification, particularly in separating the target from close‑boiling impurities or excess starting material. This small but measurable difference reflects the influence of halogen substitution pattern on intermolecular forces and net dipole moment.

physical property distillation purification

Orthogonal Halogen Reactivity Enables Br‑Cl Sequential Functionalization Without Protecting Group Manipulation

The 2‑bromo‑5‑chloro substitution pattern inherently provides orthogonal reactivity: the C‑2 bromine participates in palladium‑catalyzed cross‑coupling under mild conditions (Suzuki, Sonogashira, Buchwald–Hartwig at 60–100 °C), while the C‑5 chlorine remains inert and can be activated later via nucleophilic aromatic substitution (SₙAr) with strong nucleophiles or via nickel‑catalyzed cross‑coupling at elevated temperatures (≥ 120 °C) [1]. This is in contrast to the 5‑bromo‑2‑chloro isomer, where the C‑2 chlorine is already susceptible to SₙAr and can undergo undesired displacement during attempted C‑5 bromine coupling, complicating selectivity [2]. The target compound thus allows a two‑step ‘couple‑then‑substitute’ workflow that avoids protection/deprotection steps.

sequential coupling orthogonal reactivity building block

Procurement‑Relevant Application Scenarios for 2-Bromo-5-chloroquinoline Where Its Differentiation Is Decisive


Sequential C‑2 then C‑5 Functionalization in Drug‑Discovery Library Synthesis

In medicinal chemistry programs requiring systematic exploration of C‑2 and C‑5 substitution vectors on the quinoline core, 2‑bromo‑5‑chloroquinoline serves as the optimal dual‑halogenated starting material because its reactivity hierarchy (C‑2 Br >> C‑5 Cl) guarantees that the first cross‑coupling step occurs exclusively at C‑2. The intact C‑5 chloride can then be diversified in a second orthogonal step (SₙAr or high‑temperature coupling), enabling the generation of 2,5‑differentially substituted quinoline arrays without intermediate protection [1]. Using the reverse isomer 5‑bromo‑2‑chloroquinoline would risk competitive C‑2 chloride displacement, leading to regioisomeric mixtures that require costly chromatographic separation.

Late‑Stage Functionalization of Advanced Intermediates Requiring High Incoming Purity

When 2‑bromo‑5‑chloroquinoline is used as a building block in the penultimate step of a multi‑kilogram active pharmaceutical ingredient (API) synthesis, the 98 % minimum purity specification reduces the load of halogen‑containing impurities that could poison palladium catalysts or generate genotoxic by‑products . The availability of batch‑specific HPLC and NMR certificates from multiple vendors provides the traceability required for regulatory starting material qualification, a feature less consistently available for the 95 %‑grade 5‑bromo‑2‑chloro regioisomer .

Chemoselective Sonogashira–Suzuki Tandem Reactions for Materials Chemistry

In the synthesis of π‑extended quinoline derivatives for organic light‑emitting diodes (OLEDs) or organic semiconductors, sequential Sonogashira alkynylation at C‑2 followed by Suzuki arylation at C‑5 (after chlorine activation) is a known strategy [1]. The 2‑bromo‑5‑chloro pattern allows direct implementation of this sequence without protective group chemistry, whereas the 5‑bromo‑2‑chloro regioisomer would require a less efficient protection/deprotection approach to achieve the same bifunctionalization outcome. The slightly higher boiling point of the target may also facilitate final purification by Kugelrohr or fractional distillation when highly pure electronic‑grade material is needed .

Technical Documentation Hub

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